
Assessing the Synergistic Effects of GSK's
Oncology Portfolio: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK1790627

Cat. No.: B8822579 Get Quote

A Note on GSK1790627: Initial searches for "GSK1790627" did not yield any publicly available

information. This designation may refer to an early-stage preclinical compound, an internal

identifier, or a discontinued program. Consequently, this guide will focus on synergistic data

available for key oncology assets within GSK's publicly disclosed pipeline.

This guide provides a comparative analysis of the synergistic effects of several GSK anticancer

drugs in combination with other therapeutic agents. The information is intended for

researchers, scientists, and drug development professionals, offering a summary of preclinical

rationale and clinical trial data.

Dostarlimab (Jemperli): A PD-1 Inhibitor Powering
Combinations
Dostarlimab is a humanized monoclonal antibody that targets the programmed cell death

protein-1 (PD-1). By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2,

dostarlimab restores T-cell-mediated anti-tumor immunity. Preclinical studies have suggested

that combining PD-1/PD-L1 inhibitors with chemotherapy or other targeted agents can have

synergistic effects.[1]

Synergy with Chemotherapy (Carboplatin and Paclitaxel)
Preclinical rationale suggests that the immunogenic cell death induced by chemotherapy can

enhance the efficacy of immune checkpoint inhibitors like dostarlimab.
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Clinical Evidence: The RUBY Trial

The Phase III RUBY trial (NCT03981796) evaluated the efficacy and safety of dostarlimab in

combination with carboplatin and paclitaxel in patients with primary advanced or recurrent

endometrial cancer.[2][3]

Table 1: Key Efficacy Outcomes from the RUBY Trial (Part 1)[3]

Endpoint
Dostarlimab +
Chemotherapy

Placebo +
Chemotherapy

Hazard Ratio
(95% CI)

P-value

Overall

Population

Progression-Free

Survival (PFS)
Not Reported Not Reported 0.69 (0.54-0.89) 0.0020

dMMR/MSI-H

Population

Progression-Free

Survival (PFS)
30.3 months 7.7 months 0.29 (0.17-0.50) <0.0001

Overall Survival

(OS) at 24

months

Not Reported Not Reported 0.32 (0.17-0.63) 0.0002

Experimental Protocol: RUBY Trial (Part 1)[2][3]

Study Design: A global, randomized, double-blind, placebo-controlled Phase III trial.[3]

Patient Population: Patients with primary advanced (Stage III or IV) or first recurrent

endometrial cancer.[3]

Treatment Arms:

Arm 1: Dostarlimab (500 mg) plus carboplatin and paclitaxel every 3 weeks for 6 cycles,

followed by dostarlimab (1000 mg) monotherapy every 6 weeks for up to 3 years.[3]
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Arm 2: Placebo plus carboplatin and paclitaxel every 3 weeks for 6 cycles, followed by

placebo every 6 weeks for up to 3 years.[3]

Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3]

Screening Randomization (1:1)

Treatment Phase

Follow-up

Patient Screening
(Advanced/Recurrent Endometrial Cancer) Randomization

Arm 1:
Dostarlimab + Carboplatin/Paclitaxel

(6 cycles, Q3W)
-> Dostarlimab Monotherapy (Q6W)

Arm 2:
Placebo + Carboplatin/Paclitaxel

(6 cycles, Q3W)
-> Placebo (Q6W)

Follow-up for
PFS and OS

Click to download full resolution via product page

Figure 1: RUBY Trial Experimental Workflow.

Synergy with PARP Inhibitor (Niraparib)
Preclinical studies have indicated a synergistic relationship between PARP inhibitors and

immune checkpoint inhibitors.[4][5] PARP inhibition can lead to DNA damage and increase

tumor mutational burden, potentially making tumors more immunogenic and responsive to PD-

1 blockade.

Clinical Evidence: The OPAL and MOONSTONE Trials

The OPAL (NCT03574779) and MOONSTONE/GOG-3032 (NCT03955471) phase II trials

investigated the combination of niraparib and dostarlimab in patients with advanced solid

tumors.

Table 2: Efficacy of Niraparib and Dostarlimab Combination in Ovarian Cancer[6]
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Trial
Patient
Population

Objective
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Median
Progression-
Free Survival
(PFS)

OPAL (Cohort A)

Platinum-

Resistant

Ovarian Cancer

17.1% 73.2% 7.9 months

Experimental Protocol: OPAL Trial (Cohort A)[7]

Study Design: A single-arm, open-label, phase II trial.

Patient Population: Patients with platinum-resistant ovarian cancer who had received 1-2

prior lines of therapy.

Treatment Regimen:

Niraparib: 200 mg or 300 mg orally once daily.

Dostarlimab: 500 mg intravenously every 3 weeks for 4 cycles, then 1000 mg every 6

weeks.

Bevacizumab: 15 mg/kg intravenously every 3 weeks.

Primary Endpoint: Objective response rate (ORR).

Belantamab Mafodotin (Blenrep): An Anti-BCMA
ADC with Synergistic Potential
Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation

antigen (BCMA), a protein highly expressed on multiple myeloma cells.[8] Upon binding to

BCMA, the ADC is internalized, and the cytotoxic agent monomethyl auristatin F (MMAF) is

released, leading to cancer cell death.[8] Preclinical studies have shown that belantamab

mafodotin has synergistic anti-tumor activity when combined with standard-of-care agents in

multiple myeloma.[2]
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Synergy with Proteasome Inhibitor (Bortezomib) and
Dexamethasone
Preclinical in vitro studies have demonstrated that combining belantamab mafodotin with

bortezomib leads to synergistic activity in multiple myeloma cell lines.[2]

Clinical Evidence: The DREAMM-7 Trial

The Phase III DREAMM-7 trial (NCT04246047) compared the efficacy of belantamab

mafodotin in combination with bortezomib and dexamethasone (BVd) versus daratumumab,

bortezomib, and dexamethasone (DVd) in patients with relapsed/refractory multiple myeloma.

[4]

Table 3: Key Efficacy Outcomes from the DREAMM-7 Trial[4]

Endpoint

Belantamab
Mafodotin +
Bortezomib +
Dexamethasone
(BVd)

Daratumumab +
Bortezomib +
Dexamethasone
(DVd)

Hazard Ratio (95%
CI)

Median Progression-

Free Survival (PFS)
36.6 months 13.4 months 0.41 (0.31-0.53)

Overall Survival (OS) Not Reached Not Reached 0.57 (0.40-0.80)

Experimental Protocol: DREAMM-7 Trial[4][9]

Study Design: A global, randomized, open-label, Phase III head-to-head trial.[6]

Patient Population: Patients with relapsed/refractory multiple myeloma who had received at

least one prior line of therapy.[6]

Treatment Arms:

Arm A: Belantamab mafodotin (2.5 mg/kg IV Q3W) + Bortezomib (1.3 mg/m²) +

Dexamethasone.[6]
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Arm B: Daratumumab + Bortezomib + Dexamethasone.

Primary Endpoint: Progression-free survival (PFS).[4]

Screening Randomization (1:1)

Treatment Phase

Follow-up

Patient Screening
(Relapsed/Refractory Multiple Myeloma) Randomization

Arm A:
Belantamab Mafodotin + Bortezomib + Dexamethasone

Arm B:
Daratumumab + Bortezomib + Dexamethasone

Follow-up for
PFS and OS

Click to download full resolution via product page

Figure 2: DREAMM-7 Trial Experimental Workflow.

Synergy with Immunomodulatory Agent (Pomalidomide)
and Dexamethasone
Preclinical evidence also supports the synergistic combination of belantamab mafodotin with

immunomodulatory drugs like pomalidomide.[2]

Clinical Evidence: The DREAMM-8 Trial

The Phase III DREAMM-8 trial (NCT04484623) evaluated belantamab mafodotin in

combination with pomalidomide and dexamethasone (BPd) versus pomalidomide, bortezomib,

and dexamethasone (PVd) in patients with relapsed/refractory multiple myeloma.[10]

Table 4: Key Efficacy Outcomes from the DREAMM-8 Trial[11]
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Endpoint

Belantamab
Mafodotin +
Pomalidomide
+
Dexamethason
e (BPd)

Pomalidomide
+ Bortezomib
+
Dexamethason
e (PVd)

Hazard Ratio
(95% CI)

P-value

12-month

Progression-Free

Survival

71% (63-78) 51% (42-60) 0.52 (0.37-0.73) <0.001

Overall

Response Rate

(ORR)

77% (70-84) 72% (64-79) - -

Complete

Response or

better

40% (32-48) 16% (11-23) - -

Experimental Protocol: DREAMM-8 Trial[1][10]

Study Design: A Phase 3, randomized, open-label trial.[10]

Patient Population: Lenalidomide-exposed patients with relapsed or refractory myeloma after

at least one line of therapy.[11]

Treatment Arms:

BPd group: Belantamab mafodotin, pomalidomide, and dexamethasone.[11]

PVd group: Pomalidomide, bortezomib, and dexamethasone.[11]

Primary Endpoint: Progression-free survival.[11]

Signaling Pathway Diagrams
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Figure 3: Simplified PD-1 Signaling Pathway.
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Figure 4: Belantamab Mafodotin Mechanism of Action.

Conclusion
The combination of GSK's oncology assets with other anticancer drugs demonstrates

significant synergistic potential, translating into improved clinical outcomes in various cancer

types. Dostarlimab, in combination with chemotherapy and PARP inhibitors, has shown

promising efficacy in endometrial and other solid tumors. Belantamab mafodotin, when

combined with standard-of-care agents, has significantly improved progression-free survival in

relapsed/refractory multiple myeloma. These findings underscore the importance of rational

combination strategies in advancing cancer therapy. Further research is warranted to elucidate

the precise molecular mechanisms of synergy and to identify patient populations most likely to

benefit from these combination regimens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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